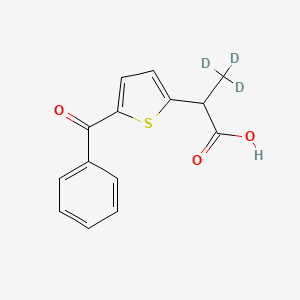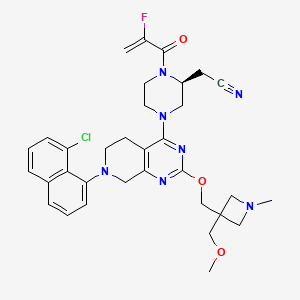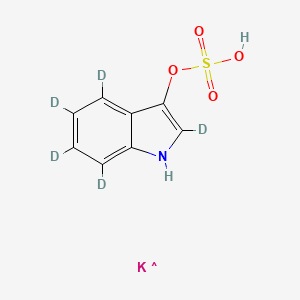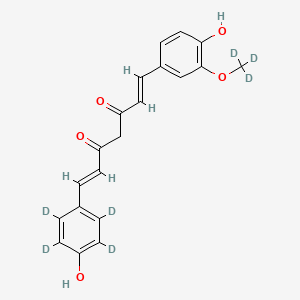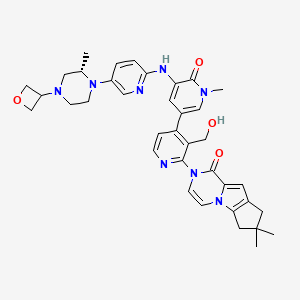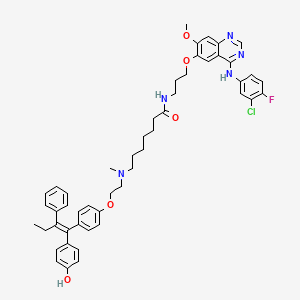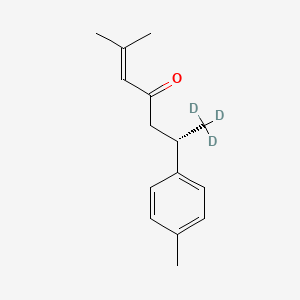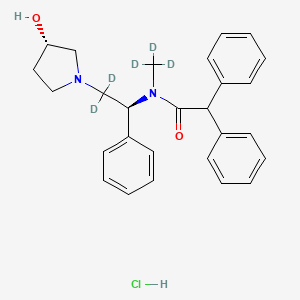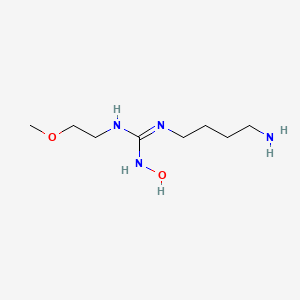
hDDAH-1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the regulation of nitric oxide synthesis and its implications in various physiological and pathological conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hDDAH-1-IN-2 involves the reaction of N-(4-aminobutyl)-N’-(2-methoxyethyl)guanidine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is known that the compound is produced in specialized laboratories under stringent conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions: hDDAH-1-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, which are used for further research and development .
科学的研究の応用
hDDAH-1-IN-2 is extensively used in scientific research to study the regulation of nitric oxide synthesis. It has been shown to increase nitric oxide production by inhibiting the degradation of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase . This makes it a valuable tool in cardiovascular research, particularly in studying conditions such as hypertension, atherosclerosis, and heart failure .
In addition to cardiovascular research, this compound is also used in studies related to neurodegenerative diseases, cancer, and metabolic disorders . Its ability to modulate nitric oxide levels makes it a versatile compound in various fields of biomedical research.
作用機序
hDDAH-1-IN-2 exerts its effects by selectively inhibiting the enzyme dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the degradation of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and subsequently higher nitric oxide production . The molecular targets of this compound include the active site of the hDDAH-1 enzyme, where it binds and inhibits its activity .
類似化合物との比較
Similar Compounds: Similar compounds to hDDAH-1-IN-2 include Nω-(2-methoxyethyl)-L-arginine (L-257), ZST316, and ZST152 . These compounds also inhibit dimethylarginine dimethylaminohydrolase-1 but differ in their selectivity and potency.
Uniqueness: This compound is unique in its high selectivity and oral activity, making it a preferred choice for in vivo studies . Unlike some other inhibitors, this compound has shown minimal cytotoxicity, which is crucial for its application in long-term studies .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of nitric oxide regulation and its implications in various diseases. Its high selectivity, oral activity, and minimal cytotoxicity make it a preferred choice for researchers in the fields of cardiovascular, neurodegenerative, and metabolic disorders.
特性
分子式 |
C8H20N4O2 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12) |
InChIキー |
VKMJFTKKOMFTTE-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=NCCCCN)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
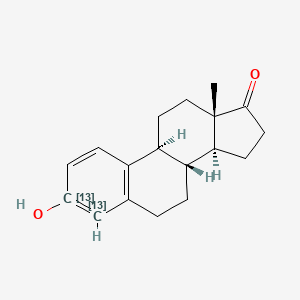
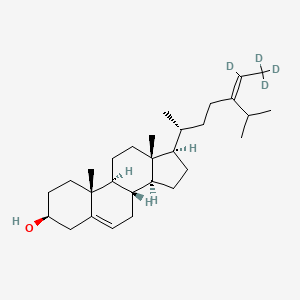

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
